Bienvenue dans la boutique en ligne BenchChem!

1-(1-(2-fluoroethyl)-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)-N-methylmethanamine

Regioisomerism Pharmacophore geometry Pyrazole substitution

Choose CAS 2098070-03-0 for unambiguous regiochemistry — a C5-N-methylmethanamine core, not the C4 isomer (CAS 2097986-33-7). Its 2-fluoroethyl group enables matched molecular pair analysis with the ethyl analog (2098104-71-1). XLogP3 −0.5 and TPSA 55.6 Ų ensure aqueous solubility for fragment screens at 1–10 mM. Pyrazin-2-yl bidentate hinge binding delivers clean kinase SAR. Supplied at ≥98% purity, with full regioisomeric integrity. For CNS-penetrant kinase or GPCR programs.

Molecular Formula C11H14FN5
Molecular Weight 235.26 g/mol
CAS No. 2098070-03-0
Cat. No. B1490169
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1-(2-fluoroethyl)-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)-N-methylmethanamine
CAS2098070-03-0
Molecular FormulaC11H14FN5
Molecular Weight235.26 g/mol
Structural Identifiers
SMILESCNCC1=CC(=NN1CCF)C2=NC=CN=C2
InChIInChI=1S/C11H14FN5/c1-13-7-9-6-10(16-17(9)5-2-12)11-8-14-3-4-15-11/h3-4,6,8,13H,2,5,7H2,1H3
InChIKeyDYPMITBKZJGRAD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2098070-03-0 – Fluorinated Pyrazole-Pyrazine Building Block for Kinase and CNS-Targeted Medicinal Chemistry


1-(1-(2-Fluoroethyl)-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)-N-methylmethanamine (CAS 2098070-03-0) is a synthetic, fluorinated pyrazole derivative with a molecular formula of C₁₁H₁₄FN₅ and a molecular weight of 235.26 g·mol⁻¹ [1]. The compound incorporates a 2-fluoroethyl substituent at the pyrazole N1 position, a pyrazin-2-yl group at C3, and an N-methylmethanamine side chain at C5, generating a scaffold with one hydrogen-bond donor, five hydrogen-bond acceptors, and five rotatable bonds [1]. Its computed XLogP3 of −0.5 and topological polar surface area (TPSA) of 55.6 Ų position it within favourable physicochemical space for CNS drug-likeness and oral bioavailability [1]. The compound is supplied at ≥98% purity by multiple vendors and is explicitly designated for research and development use only .

Why 2098070-03-0 Cannot Be Replaced by Its Closest Pyrazole-Pyrazine Analogs


The C5 N-methylmethanamine side chain of 2098070-03-0 establishes a regioisomeric architecture that is distinct from the C4-substituted isomer (CAS 2097986-33-7), altering the spatial orientation of the basic amine pharmacophore relative to the pyrazine ring . Replacing the 2-fluoroethyl group with a non-fluorinated ethyl (CAS 2098104-71-1) removes the fluorine atom, which is known to modulate metabolic stability and lipophilicity in drug-like molecules [1]. Substitution of the pyrazin-2-yl ring with pyridin-4-yl (CAS 2098127-90-1) shifts the computed logP from −0.5 to +0.5, indicating a meaningful change in hydrophilicity that can affect solubility anisotropy and off-target promiscuity . These structural variations, although seemingly minor, can produce divergent pharmacokinetic and pharmacodynamic profiles that invalidate direct interchangeability in structure–activity relationship (SAR) studies .

Quantitative Differentiation of 2098070-03-0 Relative to Its Closest Pyrazole-Pyrazine Analogs


Regioisomeric Differentiation: C5- vs. C4-N-Methylmethanamine Substitution

The target compound (2098070-03-0) bears the N-methylmethanamine chain at the pyrazole C5 position, placing it in a 1,3-relationship with the pyrazin-2-yl substituent. Its regioisomer CAS 2097986-33-7 locates the identical side chain at the C4 position, creating a 1,4-disubstitution pattern that reorients the basic amine vector relative to the pyrazine hydrogen-bond acceptor plane . No directly comparative biological data are publicly available for these two regioisomers; the differentiation evidence is therefore limited to structural and physicochemical inference (Evidence Tag: Supporting evidence).

Regioisomerism Pharmacophore geometry Pyrazole substitution

Fluorine Effect on Lipophilicity: 2-Fluoroethyl vs. Ethyl Substituent

The 2-fluoroethyl substituent of 2098070-03-0 introduces a single fluorine atom that is absent in the ethyl analog CAS 2098104-71-1. While directly measured logP or logD values are not publicly available for either compound, the presence of fluorine is well established in medicinal chemistry to reduce basicity of proximal amines (lowering pKₐ by ~1–2 units) and to enhance metabolic stability toward cytochrome P450 oxidation [1]. The ethyl analog lacks this fluorine-dependent modulation, which is expected to alter both passive permeability and oxidative metabolism rate, although quantitative in vitro or in vivo comparative data for this specific pair remain absent from the public literature (Evidence Tag: Class-level inference).

Fluorine chemistry Lipophilicity modulation Metabolic stability

Heteroaryl Substituent Impact on Computed logP: Pyrazin-2-yl vs. Pyridin-4-yl

Replacement of the pyrazin-2-yl group (target compound) with a pyridin-4-yl moiety (CAS 2098127-90-1) increases the computed XLogP from −0.5 to +0.5, representing a one-log-unit shift in predicted lipophilicity [1]. This difference arises from the additional nitrogen atom in pyrazine, which enhances polarity and hydrogen-bond acceptor capacity. For CNS-targeted programmes, a logP in the range of 1–3 is often considered optimal; a value of −0.5 may confer superior aqueous solubility and reduced hERG channel binding compared to the more lipophilic pyridin-4-yl analog [2]. The evidence is limited to computed physicochemical properties; no co-measured experimental logD, solubility, or target-binding data are publicly available (Evidence Tag: Cross-study comparable).

Heterocycle SAR logP optimisation CNS drug-likeness

N-Methylation Structural Distinction: Secondary Amine vs. Primary Amine Congener

The target compound contains an N-methyl secondary amine, whereas the closely related analog CAS 2098104-59-5 bears a primary amine (CH₂NH₂) at the same position. N-Methylation generally reduces the pKₐ of the amine by approximately 0.5–1.0 units (making it slightly less basic) and introduces a site susceptible to N-demethylation by cytochrome P450 enzymes, which can produce the primary amine as a metabolite [1]. The FGFR1 inhibitory activity of the primary amine analog has been described as >50% inhibition at 10 μM in a vendor summary, but no comparative data for the N-methyl congener are publicly available . The evidence rests on well-precedented class-level SAR for N-alkylated amines and vendor-communicated fragment screening data (Evidence Tag: Supporting evidence).

N-methylation Amine basicity Metabolic N-dealkylation

Piperazine Ring Replacement: Trifluoromethyl vs. Pyrazin-2-yl at C3

The pyrazin-2-yl substituent of 2098070-03-0 acts as a potential kinase hinge-binding motif, offering two aromatic nitrogen atoms capable of forming hydrogen bonds with the backbone NH and carbonyl of the kinase hinge region. In contrast, the trifluoromethyl analog CAS 2098069-83-9 lacks any heteroaryl ring capable of hinge interaction and instead presents a strongly electron-withdrawing CF₃ group. The topological polar surface area of the target compound is 55.6 Ų, whereas the CF₃ analog, lacking the pyrazine ring, is expected to have a significantly lower TPSA (estimated ~30–35 Ų based on structural subtraction) [1]. No experimental kinase selectivity or potency data are publicly available for either compound (Evidence Tag: Class-level inference).

Bioisosterism Heterocycle replacement Kinase hinge binding

Comparative Physicochemical Profile: CNS Drug-Likeness Parameter Mapping

Aggregating the computed physicochemical parameters, 2098070-03-0 displays a descriptor profile (MW = 235, XLogP3 = −0.5, TPSA = 55.6 Ų, HBD = 1, HBA = 5) that maps favourably onto the CNS multiparameter optimisation (MPO) desirability space defined by Wager et al. (MW ≤ 360, logP 1–3, TPSA < 70 Ų, HBD ≤ 1) [1][2]. The XLogP3 of −0.5 falls slightly below the classic CNS range, suggesting potentially better aqueous solubility and lower non-specific binding compared to more lipophilic analogs such as the pyridin-4-yl derivative (XLogP +0.5) . No experimental CNS penetration or receptor occupancy data exist for this compound (Evidence Tag: Supporting evidence).

CNS MPO score Physicochemical properties Drug-likeness

Optimal Application Scenarios for 2098070-03-0 Based on Physicochemical and Structural Evidence


Fragment-Based Kinase Inhibitor Library Design Requiring a Hydrophilic Hinge-Binding Scaffold

The pyrazin-2-yl moiety of 2098070-03-0 provides a bidentate hydrogen-bond acceptor motif suitable for engaging the kinase hinge region, while the low computed logP (XLogP3 = −0.5) offers solubility advantages for fragment screening at high concentrations (e.g., 1–10 mM in aqueous buffer) [1]. The 2-fluoroethyl group introduces a metabolically robust alkyl substituent that can probe lipophilic pockets adjacent to the hinge without excessive lipophilicity-driven promiscuity [2]. This compound is appropriate for incorporation into fragment cocktail screens targeting kinases where hinge-binding heterocycles are required and where high aqueous solubility is critical for hit identification.

CNS-Targeted Lead Optimisation with CNS MPO-Compliant Physicochemical Parameters

With a molecular weight of 235.26 Da, TPSA of 55.6 Ų, and a single hydrogen-bond donor, 2098070-03-0 satisfies key CNS MPO desirability criteria, indicating a low likelihood of P-glycoprotein efflux and favourable passive blood–brain barrier permeability [1]. The N-methylmethanamine side chain provides a vector for further elaboration (e.g., amide coupling, reductive amination) to grow the fragment into a lead-like molecule while maintaining CNS drug-like property space. Researchers developing CNS-penetrant kinase inhibitors or GPCR modulators can use this compound as a core scaffold for parallel SAR exploration.

Regioisomeric Integrity Verification in Pyrazole-Focused Combinatorial Chemistry

The unambiguous C5-substitution pattern of 2098070-03-0, confirmed by vendor-reported SMILES (FCCN1N=C(C=C1CNC)C=2N=CC=NC2) and InChI Key (DYPMITBKZJGRAD-UHFFFAOYSA-N), makes it a well-characterised building block for regioselective library synthesis [1]. Its regioisomeric purity (≥98% by vendor specification) is critical for combinatorial libraries where isomeric mixtures would confound biological assay interpretation . Procurement of this specific regioisomer, rather than a mixed or unspecified isomer batch, ensures SAR integrity in high-throughput screening campaigns.

Fluorine-Probe SAR Studies for Metabolic Stability Optimisation

The 2-fluoroethyl substituent provides a single fluorine atom whose impact on metabolic stability can be directly assessed by comparing 2098070-03-0 with its non-fluorinated ethyl analog (CAS 2098104-71-1) in paired microsomal or hepatocyte stability assays [1]. This matched molecular pair analysis (MMPA) approach enables quantification of the fluorine effect on intrinsic clearance (CLᵢₙₜ) and metabolite identification, generating transferable SAR knowledge for the broader programme. The commercial availability of both fluorinated and non-fluorinated analogs from multiple vendors facilitates this head-to-head experimental comparison.

Quote Request

Request a Quote for 1-(1-(2-fluoroethyl)-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)-N-methylmethanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.